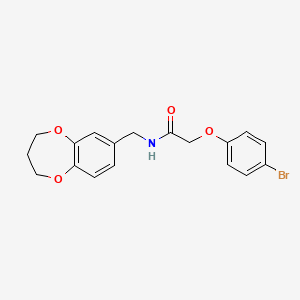![molecular formula C21H24N2O5S B14967930 7-methyl-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B14967930.png)
7-methyl-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHANESULFONYL-7-METHYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a methanesulfonyl group, a methyl group, and a prop-2-en-1-yloxy phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-7-METHYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine core, introduction of the methanesulfonyl group, and the attachment of the prop-2-en-1-yloxy phenyl group. Common synthetic routes may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride under basic conditions.
Attachment of the Prop-2-en-1-yloxy Phenyl Group: This can be done through etherification reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-METHANESULFONYL-7-METHYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
5-METHANESULFONYL-7-METHYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
5-METHANESULFONYL-7-METHYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: can be compared with other benzoxazepine derivatives, such as:
Uniqueness
The uniqueness of 5-METHANESULFONYL-7-METHYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C21H24N2O5S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
7-methyl-5-methylsulfonyl-N-(4-prop-2-enoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S/c1-4-13-27-17-8-6-16(7-9-17)22-21(24)20-11-12-23(29(3,25)26)18-14-15(2)5-10-19(18)28-20/h4-10,14,20H,1,11-13H2,2-3H3,(H,22,24) |
InChIキー |
KDXAUFNHLPXYDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14967857.png)

![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14967879.png)
![N-methyl-N-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B14967882.png)
![1-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}piperidine](/img/structure/B14967887.png)
![2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14967894.png)
![methyl 4-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B14967895.png)
![1-(3-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967906.png)
![Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B14967908.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14967925.png)
![2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967928.png)
![1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14967934.png)
![4-methyl-N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclopentyl)aniline](/img/structure/B14967938.png)
